1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine
Description
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a 1,3-thiazole moiety, with an ethanamine substituent at position 2 of the thiazole ring. This compound is cataloged by suppliers such as CymitQuimica (Ref: 10-F658180) but lacks detailed physicochemical or biological data in the provided sources. Its ketone derivative, 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one (CAS 1211510-76-7, C₈H₉NOS, MW 167.23), is well-characterized as a liquid with applications in organic synthesis .
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5(9)8-10-6-3-2-4-7(6)11-8/h5H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWLQLZMUBHORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of a base, followed by amination to introduce the ethan-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted amine derivatives .
Scientific Research Applications
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Polarity and Solubility: The ethanamine substituent in the target compound likely increases polarity compared to its ketone analog (logP ≈ 1.74 predicted for the ketone) .
- Thermal Stability : The ketone derivative is stable at 4°C , while amines generally have higher melting points due to hydrogen bonding.
Biological Activity
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine (CAS Number: 933755-98-7) is a nitrogen-containing organic compound that exhibits significant biological activity. Its unique cyclopentathiazole structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine
- Molecular Formula : C8H12N2S
- Molecular Weight : 168.26 g/mol
- Appearance : Liquid
- Storage Temperature : 4 °C
The biological activity of this compound primarily involves its ability to modulate enzyme activity and interact with specific receptors. The compound may exhibit effects through:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes linked to cancer progression and metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors may suggest psychopharmacological effects.
Anticancer Activity
Research has indicated that derivatives of cyclopenta[d][1,3]thiazole compounds can exhibit anticancer properties. For example:
- A study evaluated various cyclopenta[d][1,3]thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed significant inhibition of cell proliferation in several cases, suggesting a potential role in cancer therapy .
Case Studies
-
Study on Enzyme Inhibition :
Compound hCA IX Inhibition (IC50 nM) hCA I & II Inhibition (IC50 nM) Compound A 250 >50,000 Compound B 12.1 >50,000 AAZ (Control) 17 25.8 - Neuropharmacological Effects :
Structure Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- The presence of the thiazole ring enhances lipophilicity and receptor binding affinity.
- Variations in substituents at the amine group can significantly alter potency and selectivity against different biological targets.
Q & A
Q. What are the established synthetic methodologies for 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopentane-thione derivatives and ethylamine precursors. A common route includes:
Condensation : Cyclopenta[d]thiazole intermediates are reacted with ethylamine derivatives under reflux (ethanol, 80°C, 6–8 hours) .
Intermediate Isolation : Use TLC (silica gel, Rf ~0.5 in EtOAc/hexane) to monitor reaction progress .
Purification : Column chromatography (DCM/MeOH 9:1) followed by recrystallization (EtOAc/hexane) achieves >95% purity .
Optimization involves adjusting molar ratios (amine:thiazole precursor = 1:1.2) and inert atmospheres (N₂) to suppress side reactions.
- Table 1: Example Synthetic Routes
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Cyclopentane-thione, NH₂CH₂CH₃ | Use anhydrous ethanol |
| 2 | Thiourea, 80°C, 6h | Monitor via TLC |
| 3 | Silica gel chromatography | Gradient elution |
Q. How should researchers approach the purification and characterization of this compound to confirm structural integrity?
- Methodological Answer :
- Purification : Sequential use of column chromatography (silica gel, DCM/MeOH) and recrystallization (ethanol/water) ensures high purity (>95%) .
- Characterization :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies thiazole protons (δ 7.2–7.5 ppm) and amine NH₂ signals (δ 2.8–3.1 ppm) .
- FT-IR : Confirm NH stretches (~3350 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 209.08 (calculated for C₉H₁₃N₂S) .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in reported biological activities of cyclopenta-thiazol derivatives across studies?
- Methodological Answer : Discrepancies may arise from purity variations or assay conditions. To address:
Standardize Assays : Use fixed protocols (e.g., MTT assay for cytotoxicity, 48h incubation) .
Validate Targets : Employ surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values for kinase inhibition) .
Comparative Studies : Benchmark against analogs (e.g., fluorophenyl derivatives show 10-fold higher activity than parent compounds) .
- Table 2: Hypothetical Activity Variations
| Substituent | IC₅₀ (μM) Cancer | IC₅₀ (μM) Microbial | Source |
|---|---|---|---|
| 4-Fluorophenyl | 0.45 | 12.3 | |
| 2-Thienyl | 1.89 | 5.6 | |
| Parent Compound | 3.21 | 18.9 |
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the pharmacological profile?
- Methodological Answer :
- Modification Sites :
Amine Group : Replace ethyl with cyclopropylmethyl to enhance lipophilicity (logP ↑0.5) .
Thiazole Core : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize π-π interactions .
- Testing : Screen against NCI-60 cancer lines and Gram-positive/Gram-negative bacteria .
- Computational Modeling : Use AutoDock Vina to predict binding poses in kinase ATP pockets .
Q. What crystallographic techniques are most effective for determining the absolute configuration of this amine-containing thiazole derivative?
- Methodological Answer :
Crystallization : Slow vapor diffusion (hexane into DCM solution) yields suitable single crystals .
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K for high-resolution datasets .
Refinement : Solve structures with SIR97 (direct methods) and refine using SHELXL (R₁ < 0.05). Flack parameter analysis confirms chirality .
- Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Resolution (Å) | 0.85 |
| R-Factor | 0.042 |
| Flack Parameter | 0.02(2) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
